molecular formula C9H11N B3023641 Tranylcypromine CAS No. 54-97-7

Tranylcypromine

Cat. No. B3023641
CAS RN: 54-97-7
M. Wt: 133.19 g/mol
InChI Key: AELCINSCMGFISI-UHFFFAOYSA-N
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Description

Tranylcypromine is a nonhydrazine monoamine oxidase inhibitor with a history of use as an antidepressant. It has been the subject of research due to its potential for toxic side reactions and disputed efficacy. Despite these concerns, it remains widely used for treating depression, particularly when other treatments have failed . Tranylcypromine is also structurally related to amphetamine, which has raised concerns about its potential for addiction .

Synthesis Analysis

A comprehensive structural, biochemical, and cellular study has been conducted to explore the potential of tranylcypromine as a chemical scaffold for designing novel inhibitors of histone demethylases LSD1 and LSD2. These enzymes are implicated in various physiological and pathological processes, including tumorigenesis and viral infection. A large set of tranylcypromine analogues were synthesized and screened for inhibitory activities, demonstrating the drug's versatility as a starting point for the development of new pharmacological agents .

Molecular Structure Analysis

The crystal structure of the LSD1-tranylcypromine complex has been solved, revealing important details about the interaction between the drug and the enzyme. The structure showed a five-membered ring fused to the flavin of LSD1, which is crucial for understanding the inhibitory mechanism of tranylcypromine on histone demethylases. This information is vital for the design of more selective and potent inhibitors based on the tranylcypromine scaffold .

Chemical Reactions Analysis

Tranylcypromine has been shown to have a variety of effects on biochemical pathways. It is a potent insulin secretagogue, stimulating insulin secretion both in vivo and in vitro, which leads to hypoglycemia. The drug's effect on insulin secretion is influenced by adrenergic receptors, indicating a complex interaction with various signaling pathways . Additionally, tranylcypromine has been found to inhibit several cytochrome P450 enzymes, including CYP2C19, CYP2C9, and CYP2D6, which could have implications for drug interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tranylcypromine contribute to its pharmacological effects. As an irreversible inhibitor of monoamine oxidase, it alters the metabolism of monoamines in the brain, which is associated with its antidepressant effects. The drug's chiral nature has also been studied, with the (-) isomer found to be more effective and produce fewer side effects compared to the (+) isomer. This suggests that the isomers have different pharmacological profiles, which could be leveraged to improve therapeutic outcomes .

Scientific Research Applications

1. Neuropharmacological Effects

Tranylcypromine, primarily known as a potent antidepressant, has been studied for its neuropharmacological effects. It inhibits monoamine oxidase, leading to increased levels of brain trace amines. These amines are believed to play a crucial role in the pathophysiology of depression. Additionally, tranylcypromine influences other pathways associated with depression, such as up-regulating GABA(B)-receptors and modulating phospholipid metabolism, essential for normal brain function (Frieling & Bleich, 2006).

2. Histone Demethylation Inhibition

A comprehensive study explored tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. These enzymes are implicated in various physiological and pathological processes, including tumorigenesis and viral infections. The study used tranylcypromine as a chemical scaffold to design novel demethylase inhibitors, revealing its potential for epigenetic therapies (Binda et al., 2010).

3. Neurotoxicity Studies Using Cerebral Organoids

Research on tranylcypromine's neurotoxicity was conducted using human-induced pluripotent stem cell-derived cerebral organoids. The study found that tranylcypromine treatment led to decreased proliferation activity, apoptosis induction, and impaired cell density and arrangement in neurons and astrocytes. It also showed that tranylcypromine suppresses the transcriptional activity of BHC110/LSD1-targeted genes, increasing the expression of histone di-methylated K4 (Huang et al., 2017).

4. Effects on Serotonin Metabolism

Tranylcypromine's effects on serotonin metabolism were studied using microdialysis in conscious rats. The findings suggest that it not only inhibits monoamine oxidase but also discharges norepinephrine extraneuronally onto receptors and possibly inhibits neuronal reuptake. These effects could account for its clinical efficacy in treating depression and the higher incidence of hypertensive cerebrovascular reactions compared to other monoamine oxidase inhibitors (Schildkraut, 1970).

5. Use in Depression Treatment Research

Tranylcypromine has been used extensively in clinical research for treating depression. It is considered a safe and potent monoamine oxidase inhibitor. Studies indicate its rapid action and effectiveness in various types of depression, including severe agitated depressions. It's typically administered in combination with tranquilizers like trifluoperazine (Lesse, 1978).

Future Directions

After symptoms improve, doctors will probably gradually decrease the dose of tranylcypromine. Tranylcypromine controls the symptoms of depression but does not cure the condition. It may take 3 weeks or longer for you to feel the full benefit of tranylcypromine. Continue to take tranylcypromine even if you feel well .

properties

IUPAC Name

2-phenylcyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELCINSCMGFISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859306
Record name 2-Phenylcyclopropan-1-amine
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Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

79-80 °C @ 1.5-1.6 mm Hg
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
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Mechanism of Action

Tranylcypromine irreversibly and nonselectively inhibits monoamine oxidase (MAO). Within neurons, MAO appears to regulate the levels of monoamines released upon synaptic firing. Since depression is associated with low levels of monoamines, the inhibition of MAO serves to ease depressive symptoms, as this results in an increase in the concentrations of these amines within the CNS., RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19.
Details Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155
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Details Klaassen, C.D., M.O. Amdur, Doull J. (eds.). Casarett and Doull's Toxicology. The Basic Science of Poisons. 5th ed. New York, NY: McGraw-Hill, 1995., p. 155
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Product Name

Parnate

Color/Form

Liquid

CAS RN

155-09-9, 54-97-7
Record name Tranylcypromine
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Record name tranylcypromine
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Record name 2-Phenylcyclopropan-1-amine
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Record name 2-Phenylcyclopropylamine
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Melting Point

79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name Tranylcypromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00752
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633
Record name TRANYLCYPROMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

3.5 g of 4-bromo-2-nitro-cyclopropylbenzene are dissolved in 30 ml of ethanol and, after addition of 0.5 g of palladium-on-charcoal (10%), are hydrogenated in a Parr apparatus at room temperature under a hydrogen pressure of 5 bar for 2.5 hours. After cooling, the solvent is distilled off in a rotary evaporator and the residue is rendered alkaline with 1N sodium hydroxide solution and extracted three times with 50 ml of ether each time. The combined organic phases are dried over sodium sulphate, the solvent is distilled off in a rotary evaporator and the residue is purified by column chromatography.
Name
4-bromo-2-nitro-cyclopropylbenzene
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Generally, the trans isomer of 2-phenylcyclopropylamine is prepared by reacting styrene with ethyl diazoacetate and forming the ester, ethyl 2-phenylcyclopropanecarboxylate. The resulting ester is hydrolyzed to the 2-phenylcyclopropanecarboxylic acid. At this stage there are 3 to 4 parts of the trans isomer to 1 part of the cis isomer. A complete separation is accomplished by recrystallizing the acid from hot water. The pure trans isomer comes out as crystalline material while the cis isomer stays in solution. The trans 2-phenylcyclopropanecarboxylic acid is then reacted with thionyl chloride to form the acid chloride which is then successively treated with sodium azide and subjected to the curtius degradation. The isocyanate formed by this procedure is hydrolyzed readily to the (+) (-) 2-phenylcyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tranylcypromine
Reactant of Route 2
Tranylcypromine
Reactant of Route 3
Tranylcypromine
Reactant of Route 4
Tranylcypromine
Reactant of Route 5
Tranylcypromine
Reactant of Route 6
Tranylcypromine

Citations

For This Compound
25,200
Citations
S Ulrich, R Ricken, M Adli - European Neuropsychopharmacology, 2017 - Elsevier
It has been over 50 years since a review has focused exclusively on the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). A new review has therefore been conducted for …
Number of citations: 70 www.sciencedirect.com
R Ricken, S Ulrich, P Schlattmann, M Adli - European …, 2017 - Elsevier
It has been over 50 years since a review has focused exclusively on the monoamine oxidase (MAO) inhibitor tranylcypromine (TCP). A new review has therefore been conducted for …
Number of citations: 64 www.sciencedirect.com
WT Heijnen, J De Fruyt, AI Wierdsma… - Journal of clinical …, 2015 - journals.lww.com
… for the efficacy and safety of tranylcypromine treatment in bipolar depression. Additional research is required to establish the efficacy of tranylcypromine as add-on to a mood stabilizer. …
Number of citations: 33 journals.lww.com
RM Atkinson, KS Ditman - Clinical Pharmacology & …, 1965 - Wiley Online Library
In the six years since it was added to the antidepressant agents, tranylcypromine has attracted wide attention because of toxic side reactions and disputed efficacy. It was the first …
Number of citations: 91 ascpt.onlinelibrary.wiley.com
V Van den Eynde, WR Abdelmoemin, MM Abraham… - CNS …, 2023 - cambridge.org
This article is a clinical guide which discusses the “state-of-the-art” usage of the classic monoamine oxidase inhibitor (MAOI) antidepressants (phenelzine, tranylcypromine, and …
Number of citations: 21 www.cambridge.org
H Frieling, S Bleich - European archives of psychiatry and clinical …, 2006 - Springer
… The irreversible inhibitor of monoamine oxidase, tranylcypromine, is a potent … of tranylcypromine is not completely explainable by its effects on monoamine oxidase. Tranylcypromine …
Number of citations: 57 link.springer.com
J Razani, KL White, J White, G Simpson… - Archives of General …, 1983 - jamanetwork.com
… On the Zung self-report insomnia item,4 tranylcypromine showed less improvementthan did amitriptyline or combined treatment (tranylcypromine v amitriptyline; i=2.69; df=34; P<.01 or …
Number of citations: 114 jamanetwork.com
S Ulrich, R Ricken, P Buspavanich… - Journal of clinical …, 2020 - journals.lww.com
Purpose We conducted a comprehensive meta-analysis of the comparison of tranylcypromine (TCP) and tricyclic antidepressants (TCAs) in the treatment of depression because such …
Number of citations: 26 journals.lww.com
M Versiani, FD Mundim, AE Nardi… - Journal of Clinical …, 1988 - journals.lww.com
In conclusion, although VPA is currently marketed in the United States as an anticonvulsant, a growing liter-ature suggests that it is an effective agent in the treat-ment of some …
Number of citations: 194 journals.lww.com
E Wagner, F Seemueller, A Hasan - Journal of Clinical …, 2022 - journals.lww.com
Background Tranylcypromine is the only irreversible monoamine oxidase inhibitor that is approved in the United States and in Europe for the management of treatment-resistant major …
Number of citations: 1 journals.lww.com

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